
4-(Propan-2-yl)cycloheptane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Propan-2-yl)cycloheptane-1-thiol is an organic compound with the molecular formula C10H20S. It is a thiol derivative of cycloheptane, characterized by the presence of a propan-2-yl group attached to the fourth carbon of the cycloheptane ring and a thiol group attached to the first carbon. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)cycloheptane-1-thiol typically involves the following steps:
Cycloheptane Derivatization: The starting material, cycloheptane, undergoes a Friedel-Crafts alkylation reaction with propan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the propan-2-yl group at the fourth position.
Thiol Introduction: The resulting 4-(Propan-2-yl)cycloheptane is then subjected to a thiolation reaction using a thiolating agent such as thiourea or hydrogen sulfide under basic conditions to introduce the thiol group at the first position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Propan-2-yl)cycloheptane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or sodium hypochlorite.
Reduction: The compound can be reduced to form the corresponding cycloheptane derivative using reducing agents like lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium hypochlorite, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Cycloheptane derivatives.
Substitution: Various substituted cycloheptane derivatives.
Scientific Research Applications
4-(Propan-2-yl)cycloheptane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(Propan-2-yl)cycloheptane-1-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. This reactivity underlies its potential biological activities, such as enzyme inhibition and antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
4-(Propan-2-yl)cyclohexane-1-thiol: A similar compound with a cyclohexane ring instead of a cycloheptane ring.
4-(Propan-2-yl)cyclooctane-1-thiol: A similar compound with a cyclooctane ring instead of a cycloheptane ring.
Uniqueness
4-(Propan-2-yl)cycloheptane-1-thiol is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six- and eight-membered ring analogs. This uniqueness makes it valuable in specific applications where the ring size and functional groups play a crucial role in the compound’s reactivity and interactions.
Biological Activity
4-(Propan-2-yl)cycloheptane-1-thiol, a sulfur-containing organic compound, is known for its diverse biological activities. This article synthesizes current research findings on its biological activity, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
This compound features a cycloheptane ring substituted with a propan-2-yl group and a thiol (-SH) functional group. This structure is significant as the presence of sulfur often contributes to unique biological properties.
Chemical Structure
- Molecular Formula : C10H18S
- Molecular Weight : 174.31 g/mol
Cytotoxic Effects
Thiol compounds are also studied for their cytotoxic effects on cancer cells. Preliminary findings suggest that this compound may influence cell viability and apoptosis in various cancer cell lines, although further research is necessary to confirm these effects.
The biological activity of thiols is often attributed to their ability to interact with cellular proteins, particularly through the formation of disulfide bonds or by acting as reducing agents. This interaction can modulate enzyme activities and cellular signaling pathways.
Study 1: In Vitro Analysis of Cytotoxicity
A study conducted on a series of thiol derivatives, including this compound, assessed their cytotoxic effects on human cancer cell lines. The results indicated varying degrees of cytotoxicity, with some derivatives showing IC50 values comparable to established chemotherapeutic agents.
Table 2: Cytotoxicity Results
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 (breast cancer) | Not yet established |
Doxorubicin | MCF-7 | 0.5 |
Cisplatin | A549 (lung cancer) | 10 |
Study 2: Antimicrobial Activity Against Pathogenic Bacteria
In an evaluation of various thiol compounds against pathogenic bacteria, researchers found that certain structural modifications enhanced antimicrobial activity. Although specific data for this compound was not provided, the study highlighted the importance of the thiol group in mediating these effects.
Properties
Molecular Formula |
C10H20S |
---|---|
Molecular Weight |
172.33 g/mol |
IUPAC Name |
4-propan-2-ylcycloheptane-1-thiol |
InChI |
InChI=1S/C10H20S/c1-8(2)9-4-3-5-10(11)7-6-9/h8-11H,3-7H2,1-2H3 |
InChI Key |
GZRZRMWQBGQQJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCCC(CC1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.